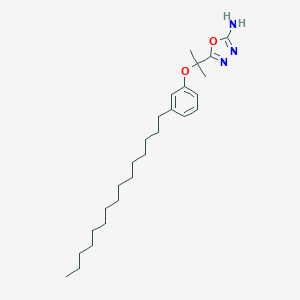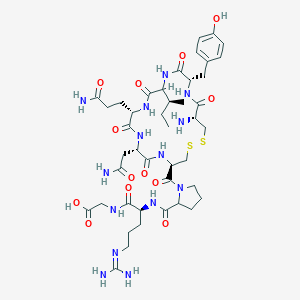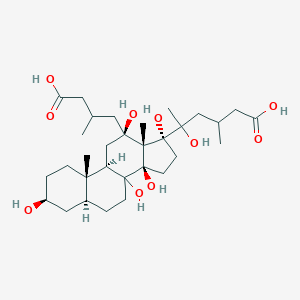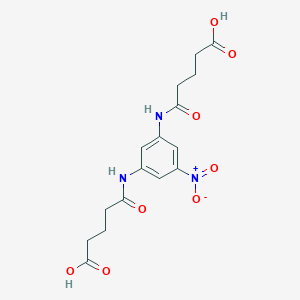
2-Amino-4-formamidobenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-formamidobenzenesulfonic acid is an organic compound with the molecular formula C7H8N2O4S. It is characterized by the presence of an amino group at the 2-position, a formamido group at the 4-position, and a sulfonic acid group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of dyes and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-formamidobenzenesulfonic acid typically involves the reduction of 2-nitro-4-formamidobenzenesulfonic acid. This reduction can be achieved using iron powder or catalytic hydrogenation under acidic conditions .
Industrial Production Methods: In industrial settings, the compound is produced by the reduction of 2-nitro-4-formamidobenzenesulfonic acid using iron powder in the presence of hydrochloric acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-formamidobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formamido group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrogen gas are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2,4-diaminobenzenesulfonic acid.
Substitution: Formation of various substituted benzenesulfonic acids.
Scientific Research Applications
2-Amino-4-formamidobenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Industry: Utilized in the production of dyes and pigments, where it serves as a key intermediate.
Mechanism of Action
The mechanism of action of 2-Amino-4-formamidobenzenesulfonic acid involves its interaction with various molecular targets. The amino and formamido groups can form hydrogen bonds with biological molecules, influencing their activity. The sulfonic acid group can participate in ionic interactions, further modulating the compound’s effects .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit certain enzymes by binding to their active sites.
Receptors: It may interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
2-Amino-4-formamidobenzenesulfonic acid can be compared with other similar compounds, such as:
2-Amino-4-methylbenzenesulfonic acid: Differing by the presence of a methyl group instead of a formamido group.
2-Amino-4-chlorobenzenesulfonic acid: Differing by the presence of a chlorine atom instead of a formamido group.
Uniqueness: The presence of the formamido group in this compound provides unique reactivity and potential for forming hydrogen bonds, distinguishing it from other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in various chemical reactions and interact with biological molecules, making it a valuable intermediate in the synthesis of dyes and pharmaceuticals.
Properties
IUPAC Name |
2-amino-4-formamidobenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-6-3-5(9-4-10)1-2-7(6)14(11,12)13/h1-4H,8H2,(H,9,10)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTHGUDESZNGHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)N)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556659 |
Source


|
| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116293-77-7 |
Source


|
| Record name | 2-Amino-4-formamidobenzene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60556659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(16-Benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl) acetate](/img/structure/B54765.png)

![[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B54771.png)


![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)
![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
